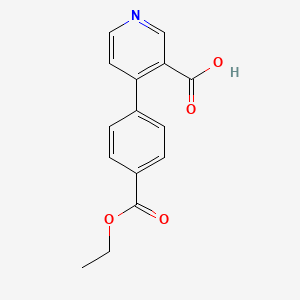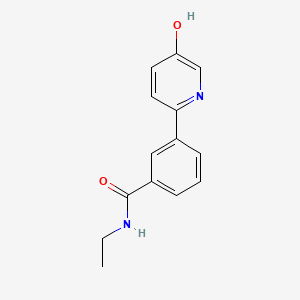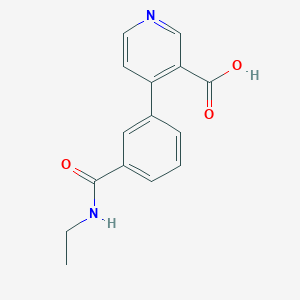![molecular formula C14H14N2O2 B6415317 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine CAS No. 1261951-13-6](/img/structure/B6415317.png)
2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine is an organic compound with a molecular formula of C15H15NO2 It is characterized by the presence of a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing an N-ethylaminocarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine typically involves the following steps:
Formation of the N-ethylaminocarbonyl group: This can be achieved by reacting ethylamine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the N-ethylaminocarbonyl group.
Coupling with the pyridine ring: The N-ethylaminocarbonyl phenyl derivative is then coupled with a hydroxypyridine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired purity of the final product.
化学反应分析
Types of Reactions
2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The N-ethylaminocarbonyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are commonly used.
Major Products Formed
Oxidation: Formation of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-pyridone.
Reduction: Formation of 2-[3-(N-Ethylamino)phenyl]-4-hydroxypyridine.
Substitution: Formation of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-chloropyridine or 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-methylpyridine.
科学研究应用
2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyridine ring.
2-[3-(N-Ethylaminocarbonyl)phenyl]-5-fluorobenzoic acid: Contains a fluorine atom on the benzoic acid ring.
Uniqueness
2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine is unique due to the presence of both a hydroxyl group on the pyridine ring and an N-ethylaminocarbonyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
N-ethyl-3-(4-oxo-1H-pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-15-14(18)11-5-3-4-10(8-11)13-9-12(17)6-7-16-13/h3-9H,2H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZUHVBHTUGFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692703 |
Source


|
| Record name | N-Ethyl-3-(4-oxo-1,4-dihydropyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-13-6 |
Source


|
| Record name | N-Ethyl-3-(4-oxo-1,4-dihydropyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
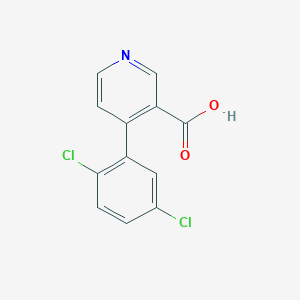

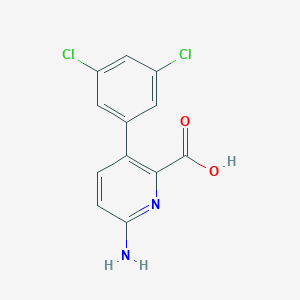




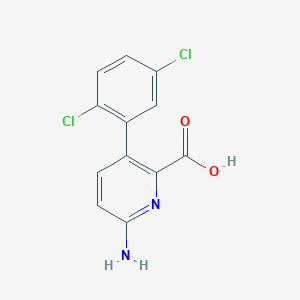
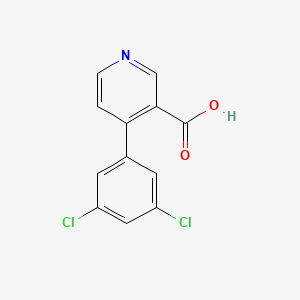
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415303.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415304.png)
